2-benzoyl-N'-(3-chlorobenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide is an organic compound with the molecular formula C21H15ClN2O3 It is a derivative of benzohydrazide, featuring both benzoyl and chlorobenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide typically involves the reaction of benzohydrazide with benzoyl chloride and 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl and chlorobenzoyl derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Benzoyl and chlorobenzoyl derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzohydrazides, depending on the nucleophile used.
Scientific Research Applications
2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of benzoyl and chlorobenzoyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: The parent compound, lacking the benzoyl and chlorobenzoyl groups.
N’-benzoylbenzohydrazide: A simpler derivative with only one benzoyl group.
N’-(3-chlorobenzoyl)benzohydrazide: A derivative with only the chlorobenzoyl group.
Uniqueness
2-benzoyl-N’-(3-chlorobenzoyl)benzohydrazide is unique due to the presence of both benzoyl and chlorobenzoyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C21H15ClN2O3 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-benzoyl-N'-(3-chlorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C21H15ClN2O3/c22-16-10-6-9-15(13-16)20(26)23-24-21(27)18-12-5-4-11-17(18)19(25)14-7-2-1-3-8-14/h1-13H,(H,23,26)(H,24,27) |
InChI Key |
KXXGKUFESZGULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.